molecular formula C8H10N6O4 B10785533 (S)-2-Amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-YL)isoxazol-4-YL]propionic acid

(S)-2-Amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-YL)isoxazol-4-YL]propionic acid

Cat. No.: B10785533
M. Wt: 254.20 g/mol
InChI Key: YXLQKZHKWIKJKC-UHFFFAOYSA-N
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Description

(S)-2-Amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-YL)isoxazol-4-YL]propionic acid is a complex organic compound that features a unique combination of functional groups, including an amino group, a hydroxy group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-YL)isoxazol-4-YL]propionic acid typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-YL)isoxazol-4-YL]propionic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be facilitated by different reagents and conditions, such as oxidizing agents for oxidation reactions and reducing agents for reduction reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-YL)isoxazol-4-YL]propionic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: (S)-2-Amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-YL)isoxazol-4-YL]propionic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H10N6O4

Molecular Weight

254.20 g/mol

IUPAC Name

2-amino-3-[5-(2-methyltetrazol-5-yl)-3-oxo-1,2-oxazol-4-yl]propanoic acid

InChI

InChI=1S/C8H10N6O4/c1-14-11-6(10-13-14)5-3(7(15)12-18-5)2-4(9)8(16)17/h4H,2,9H2,1H3,(H,12,15)(H,16,17)

InChI Key

YXLQKZHKWIKJKC-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=C(C(=O)NO2)CC(C(=O)O)N

Origin of Product

United States

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